(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
CAS No.: 942603-57-8
Cat. No.: VC4133441
Molecular Formula: C9H15NO
Molecular Weight: 153.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942603-57-8 |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 |
| IUPAC Name | (6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol |
| Standard InChI | InChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2 |
| Standard InChI Key | IKSFAPINKBLLEN-UHFFFAOYSA-N |
| SMILES | C=C1CC2(CCCN2C1)CO |
| Canonical SMILES | C=C1CC2(CCCN2C1)CO |
Introduction
(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol is a complex organic compound featuring a pyrrolizine ring system. This molecule is of interest in various scientific fields, including pharmaceuticals and materials science, due to its unique structural features and potential biological activity.
Synthesis and Industrial Production
The synthesis of (6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol typically involves multi-step processes starting from available precursors. For large-scale production, continuous flow reactors and automated synthesis systems are used to ensure high purity and yield. Quality control measures are crucial to maintain consistency in the final product.
Biological Activity and Potential Applications
This compound's biological activity is linked to its ability to interact with specific enzymes and receptors, modulating biochemical pathways. Preliminary studies suggest potential therapeutic applications in drug development, particularly in influencing metabolic pathways and enzyme activity. Further research is needed to fully understand its pharmacological properties.
Similar Compounds
Similar compounds to (6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol include [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol, which shares a similar pyrrolizine ring system but differs in the configuration of the methylidene group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume